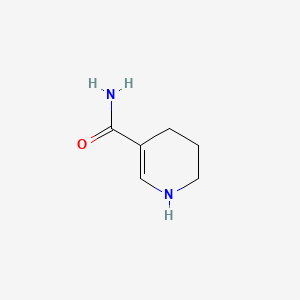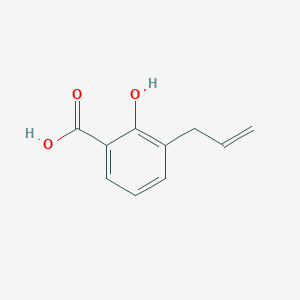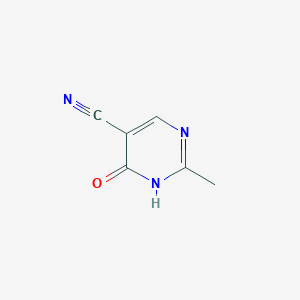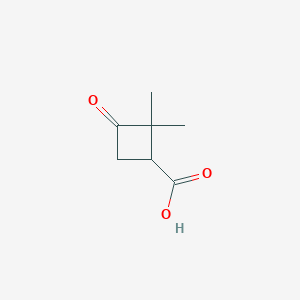
2,2-二甲基-3-氧代环丁烷甲酸
描述
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is a compound that belongs to the class of cyclobutane derivatives, which are characterized by a four-membered ring structure. This particular compound features additional functional groups, including a ketone (oxo) and a carboxylic acid, which contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods, including photochemical routes and cycloaddition reactions. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a dimethyl cyclobutane dicarboxylate derivative . Similarly, the [2 + 2]-photocycloaddition reactions are employed to synthesize hydroxy derivatives of cyclobutane carboxylic acids, as demonstrated in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid . These methods highlight the versatility of photochemical processes in constructing the cyclobutane core.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is often determined using single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a dimethyl cyclobutane dicarboxylate derivative reveals a slightly distorted square-planar arrangement of the central four-membered ring . The molecular geometry and the presence of substituents can significantly influence the overall stability and reactivity of the cyclobutane ring.
Chemical Reactions Analysis
Cyclobutane derivatives participate in a variety of chemical reactions, including addition reactions and ring transformations. The reaction of azirines with carboxylic acids results in rearranged adducts involving ring cleavage and acyl group transfer . Additionally, the oligomerization of pyruvic acid under photoinduced conditions can lead to the formation of multifunctional species, demonstrating the potential for complexity in cyclobutane-related chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and the nature of their substituents. Hydrogen bonding, van der Waals interactions, and hyperconjugative interactions play a significant role in the stabilization of the crystal structure of these compounds . The presence of functional groups such as ketones and carboxylic acids also affects properties like solubility, acidity, and reactivity, which are crucial for their potential applications in various fields.
科学研究应用
合成和结构分析
合成方法:2,2-二甲基-3-氧代环丁烷甲酸已通过各种方法合成,突出了其在化学合成中的用途。一种这样的方法涉及甲醇和丙酮的溴化、环化、盐化和水解,具有操作简单、成本低廉等优点,适合于大规模制备 (黄斌和张正林,2010)。
结构表征:研究还集中在 2,2-二甲基-3-氧代环丁烷甲酸衍生物的立体化学和晶体结构上。例如,相关化合物莰烯-1-甲酸的氢键二聚体结构提供了对立体化学方面(如 Nametkin 转移)的见解 (T. Cameron 等人,1994)。
安全和危害
This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
属性
IUPAC Name |
2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZMYBGVLXPPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298457 | |
| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | |
CAS RN |
3183-43-5 | |
| Record name | 3183-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


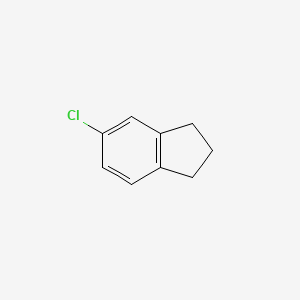
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
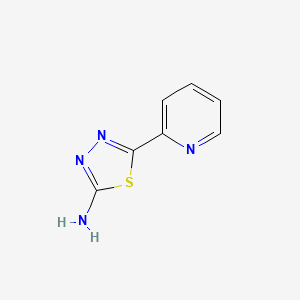
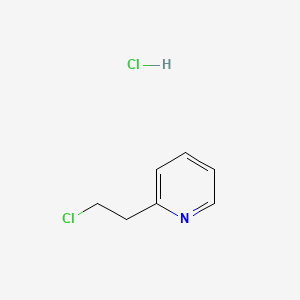
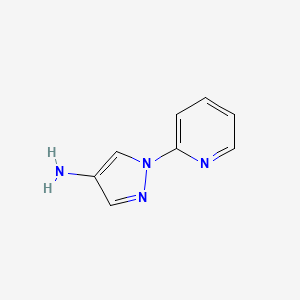
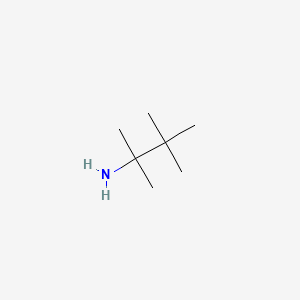
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
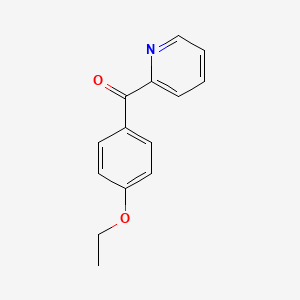
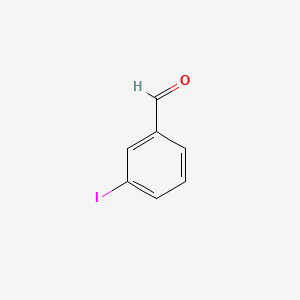
![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)
